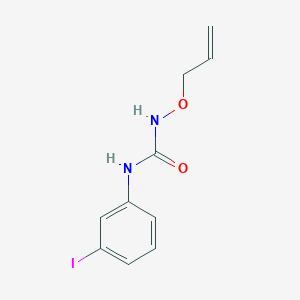
N-(2-butoxyphenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butoxyphenyl)-4-phenoxybutanamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied for its potential use in treating various diseases such as breast cancer, osteoporosis, and cardiovascular diseases.
Mecanismo De Acción
N-(2-butoxyphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. N-(2-butoxyphenyl)-4-phenoxybutanamide can act as an agonist or antagonist depending on the tissue and the type of estrogen receptor it binds to. In breast cancer cells, N-(2-butoxyphenyl)-4-phenoxybutanamide acts as an antagonist and inhibits the growth of cancer cells by blocking the activity of estrogen receptors.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, N-(2-butoxyphenyl)-4-phenoxybutanamide inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. N-(2-butoxyphenyl)-4-phenoxybutanamide has also been shown to increase bone density and reduce the risk of fractures in postmenopausal women with osteoporosis. In cardiovascular diseases, N-(2-butoxyphenyl)-4-phenoxybutanamide has been shown to reduce the risk of atherosclerosis and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butoxyphenyl)-4-phenoxybutanamide has several advantages for lab experiments, including its high affinity for estrogen receptors and its selective binding properties. However, N-(2-butoxyphenyl)-4-phenoxybutanamide has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-butoxyphenyl)-4-phenoxybutanamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of N-(2-butoxyphenyl)-4-phenoxybutanamide. Another area of research is the identification of new therapeutic applications for N-(2-butoxyphenyl)-4-phenoxybutanamide, such as its potential use in treating other types of cancer or autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-4-phenoxybutanamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-butoxyphenyl)-4-phenoxybutanamide involves a multi-step process that includes the reaction of 2-butoxyphenol with paraformaldehyde to form 2-butoxyphenylacetaldehyde. This intermediate is then reacted with phenoxyacetic acid in the presence of a catalyst to form N-(2-butoxyphenyl)-4-phenoxybutanamide.
Aplicaciones Científicas De Investigación
N-(2-butoxyphenyl)-4-phenoxybutanamide has been extensively studied for its potential use in treating breast cancer. Studies have shown that N-(2-butoxyphenyl)-4-phenoxybutanamide has a high affinity for estrogen receptors and can selectively bind to them, leading to the inhibition of the growth of breast cancer cells. N-(2-butoxyphenyl)-4-phenoxybutanamide has also been studied for its potential use in treating osteoporosis and cardiovascular diseases.
Propiedades
Nombre del producto |
N-(2-butoxyphenyl)-4-phenoxybutanamide |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(2-butoxyphenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C20H25NO3/c1-2-3-15-24-19-13-8-7-12-18(19)21-20(22)14-9-16-23-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,21,22) |
Clave InChI |
PAGLFTPKXHPHHA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)

![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)